1-(2,6-dichlorobenzoyl)-4-(2-ethoxyphenyl)piperazine
Overview
Description
1-(2,6-dichlorobenzoyl)-4-(2-ethoxyphenyl)piperazine, also known as DCPP, is a chemical compound that has been widely studied for its potential use in scientific research. DCPP belongs to the class of piperazine derivatives and has been found to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of 1-(2,6-dichlorobenzoyl)-4-(2-ethoxyphenyl)piperazine is not fully understood. However, it is believed that this compound acts by modulating the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This compound has also been found to exhibit affinity for various receptors in the brain, including the 5-HT1A and 5-HT2A receptors.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its antidepressant and anxiolytic effects, this compound has also been found to exhibit antinociceptive effects, meaning it can reduce pain sensations. This compound has also been found to exhibit anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(2,6-dichlorobenzoyl)-4-(2-ethoxyphenyl)piperazine in lab experiments is its ability to modulate the levels of various neurotransmitters in the brain. This makes this compound a useful tool for studying the effects of neurotransmitters on behavior and physiology. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-(2,6-dichlorobenzoyl)-4-(2-ethoxyphenyl)piperazine. One area of research is in the development of new drugs based on the structure of this compound. Another area of research is in the study of the long-term effects of this compound on behavior and physiology. Additionally, this compound may have potential applications in the treatment of various neurological and psychiatric disorders, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to exhibit various biological activities, including antidepressant, anxiolytic, and antinociceptive effects. While this compound has several advantages for use in lab experiments, its potential toxicity is a limitation. Further research is needed to explore the potential applications of this compound in the treatment of neurological and psychiatric disorders.
Scientific Research Applications
1-(2,6-dichlorobenzoyl)-4-(2-ethoxyphenyl)piperazine has been extensively studied for its potential use in various scientific research applications. One of the major areas of research has been in the field of neuroscience, where this compound has been found to exhibit antidepressant and anxiolytic effects. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to increase the levels of dopamine in the brain.
properties
IUPAC Name |
(2,6-dichlorophenyl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-2-25-17-9-4-3-8-16(17)22-10-12-23(13-11-22)19(24)18-14(20)6-5-7-15(18)21/h3-9H,2,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQPUOBBGQFXFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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